

# Physical and chemical properties of 4-Bromo-2-iodo-6-nitroaniline

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## Compound of Interest

Compound Name: 4-Bromo-2-iodo-6-nitroaniline

Cat. No.: B177552

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## An In-depth Technical Guide to 4-Bromo-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4-Bromo-2-iodo-6-nitroaniline**. The information is compiled from available experimental data and predictive models, offering a valuable resource for those utilizing this compound in synthesis, research, and drug discovery.

## Chemical Identity and Physical Properties

**4-Bromo-2-iodo-6-nitroaniline** is a halogenated nitroaniline with the molecular formula  $C_6H_4BrIN_2O_2$ . Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, a nitro group, and an amino group.

Table 1: Physical and Chemical Properties of **4-Bromo-2-iodo-6-nitroaniline**

Property	Value	Source
CAS Number	180624-08-2	Vendor Information
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrIN <sub>2</sub> O <sub>2</sub>	Vendor Information
Molecular Weight	342.92 g/mol	Vendor Information
Appearance	Yellow to orange solid	Vendor Information
Melting Point	146-147 °C	Experimental Data
Boiling Point	356.7 ± 42.0 °C	Predicted
Density	2.418 ± 0.06 g/cm <sup>3</sup>	Predicted
pKa	-3.25 ± 0.25	Predicted
Storage	2-8°C, protect from light	Vendor Information

Solubility: While quantitative solubility data is not readily available, based on its structure and the properties of similar halogenated nitroanilines, **4-Bromo-2-iodo-6-nitroaniline** is expected to be:

- Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.
- Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.
- Insoluble in water.

## Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4-Bromo-2-iodo-6-nitroaniline**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the proton environment in the molecule.

Table 2: <sup>1</sup>H NMR Spectral Data of **4-Bromo-2-iodo-6-nitroaniline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.42	s	1H	Ar-H
8.00	s	1H	Ar-H
6.15	br s	2H	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## <sup>13</sup>C NMR Spectroscopy

Experimental <sup>13</sup>C NMR data for **4-Bromo-2-iodo-6-nitroaniline** is not currently available in the searched literature. Predicted chemical shifts can be estimated using computational software or by comparison with structurally similar compounds. For reference, the predicted <sup>13</sup>C NMR data for the closely related 4-bromo-2-nitroaniline shows signals in the aromatic region.

## FT-IR Spectroscopy

Experimental FT-IR data for **4-Bromo-2-iodo-6-nitroaniline** is not currently available in the searched literature. The expected characteristic infrared absorption bands would include:

- N-H stretching of the primary amine group around 3300-3500 cm<sup>-1</sup>.
- N-O stretching of the nitro group around 1500-1550 cm<sup>-1</sup> (asymmetric) and 1300-1350 cm<sup>-1</sup> (symmetric).
- C-N stretching around 1250-1350 cm<sup>-1</sup>.
- C-Br and C-I stretching in the fingerprint region below 1000 cm<sup>-1</sup>.

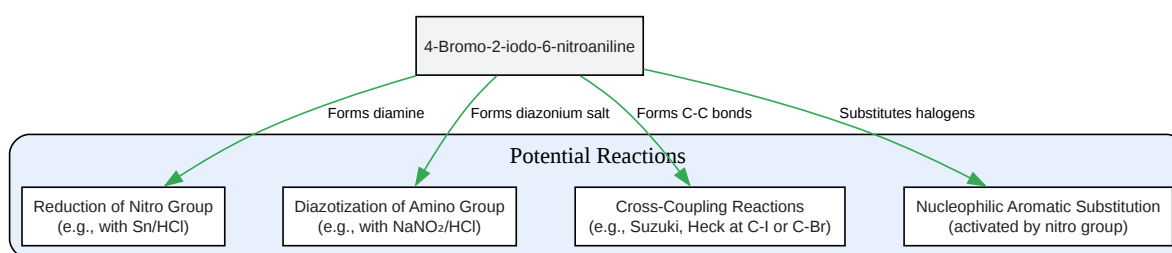
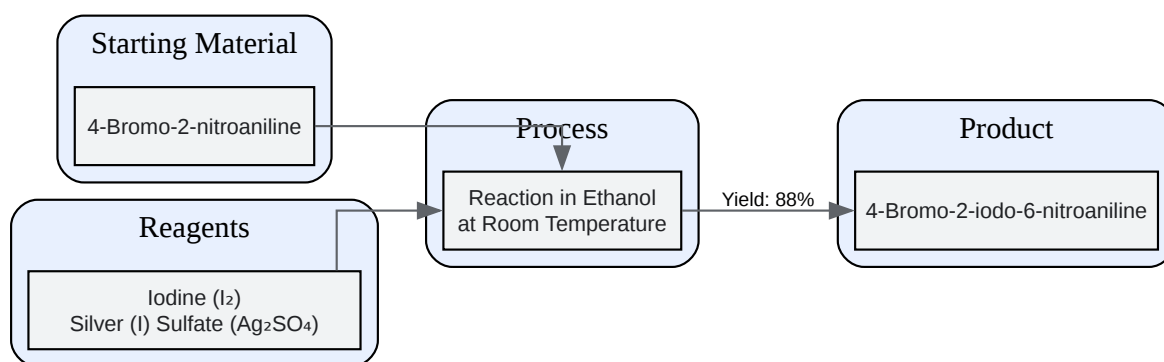
## Mass Spectrometry

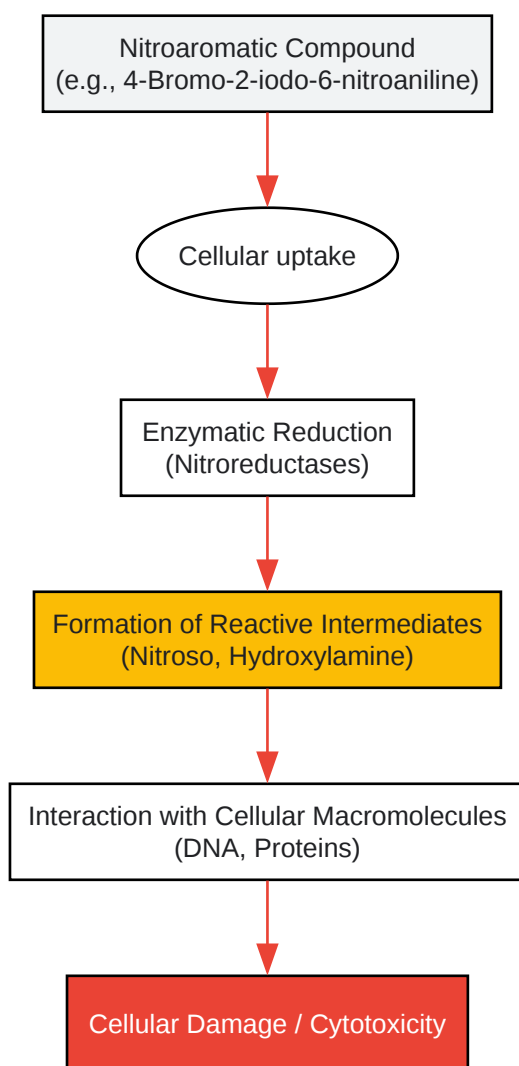
Experimental mass spectrometry data for **4-Bromo-2-iodo-6-nitroaniline** is not currently available in the searched literature. The expected molecular ion peak [M]<sup>+</sup> would be observed at m/z 342.92, with isotopic peaks corresponding to the presence of bromine.

# Synthesis and Reactivity

## Synthetic Route

**4-Bromo-2-iodo-6-nitroaniline** can be synthesized from 4-bromo-2-nitroaniline.





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- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2-iodo-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177552#physical-and-chemical-properties-of-4-bromo-2-iodo-6-nitroaniline\]](https://www.benchchem.com/product/b177552#physical-and-chemical-properties-of-4-bromo-2-iodo-6-nitroaniline)

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